molecular formula C19H19N5O8S B2822908 1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one;2,4,6-trinitrophenol CAS No. 381165-89-5

1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one;2,4,6-trinitrophenol

Cat. No.: B2822908
CAS No.: 381165-89-5
M. Wt: 477.45
InChI Key: DJIGTTCAYDQHMT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one typically involves the following steps:

  • Formation of Benzimidazole Derivative: : The synthesis begins with the preparation of the benzimidazole moiety. This can be achieved by reacting o-phenylenediamine with carbon disulfide in the presence of a base to form 2-mercaptobenzimidazole.

  • Alkylation: : The 2-mercaptobenzimidazole is then alkylated with 3,3-dimethylbutan-2-one under basic conditions to form the desired benzimidazole derivative.

  • Nitration: : The final step involves the nitration of the benzimidazole derivative with concentrated nitric acid to introduce the trinitrophenol group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure safety and efficiency, especially during the nitration step due to the explosive nature of trinitrophenol.

Chemical Reactions Analysis

Types of Reactions

1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one;2,4,6-trinitrophenol can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzimidazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups in the trinitrophenol moiety can be reduced to amino groups under suitable conditions.

    Substitution: The hydrogen atoms in the benzimidazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives of the trinitrophenol moiety.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one;2,4,6-trinitrophenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Medicine: Investigated for its potential antimicrobial and anticancer properties.

    Industry: Used in the development of new materials with specific electronic or explosive properties.

Mechanism of Action

The mechanism of action of this compound depends on its application:

    Biological Systems: The benzimidazole moiety can interact with various biological targets, such as enzymes and receptors, potentially inhibiting their activity. The trinitrophenol group can act as a reactive site for further chemical modifications.

    Chemical Reactions: The compound can undergo various chemical transformations, as described above, which can be exploited in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like 2-mercaptobenzimidazole and its alkylated derivatives.

    Trinitrophenol Derivatives: Compounds like picric acid and its various substituted forms.

Uniqueness

1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one;2,4,6-trinitrophenol is unique due to the combination of benzimidazole and trinitrophenol moieties in a single molecule. This dual functionality allows it to exhibit properties of both classes of compounds, making it versatile for various applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

381165-89-5

Molecular Formula

C19H19N5O8S

Molecular Weight

477.45

IUPAC Name

1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one;2,4,6-trinitrophenol

InChI

InChI=1S/C13H16N2OS.C6H3N3O7/c1-13(2,3)11(16)8-17-12-14-9-6-4-5-7-10(9)15-12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-7H,8H2,1-3H3,(H,14,15);1-2,10H

InChI Key

DJIGTTCAYDQHMT-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)CSC1=NC2=CC=CC=C2N1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

solubility

not available

Origin of Product

United States

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